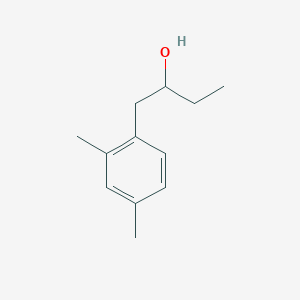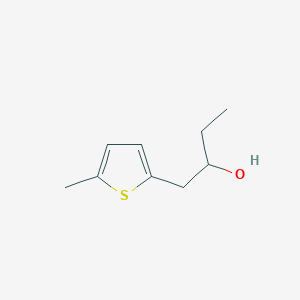
1-(5-Methyl-2-thienyl)-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-2-thienyl)-2-butanol is an organic compound featuring a thienyl group, which is a sulfur-containing heterocycle, attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-thienyl)-2-butanol typically involves the reaction of 5-methyl-2-thiophene with butanal in the presence of a suitable catalyst. One common method is the Grignard reaction, where 5-methyl-2-thienylmagnesium bromide is reacted with butanal to yield the desired alcohol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-2-thienyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The thienyl group can undergo electrophilic substitution reactions, where the sulfur atom’s lone pair of electrons participates in the reaction.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed:
Oxidation: 1-(5-Methyl-2-thienyl)-2-butanone.
Reduction: 1-(5-Methyl-2-thienyl)butane.
Substitution: Various substituted thienyl derivatives depending on the electrophile used.
Scientific Research Applications
1-(5-Methyl-2-thienyl)-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-thienyl)-2-butanol involves its interaction with specific molecular targets. The thienyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the alcohol group can form hydrogen bonds with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
1-(2-Thienyl)-2-butanol: Similar structure but lacks the methyl group on the thienyl ring.
1-(5-Methyl-2-thienyl)-2-propanol: Similar structure but with a shorter carbon chain.
2-(5-Methyl-2-thienyl)ethanol: Similar structure but with a different position of the alcohol group.
Uniqueness: 1-(5-Methyl-2-thienyl)-2-butanol is unique due to the presence of both the thienyl group and the butanol backbone, which confer distinct chemical and physical properties. The methyl group on the thienyl ring also influences its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-(5-methylthiophen-2-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS/c1-3-8(10)6-9-5-4-7(2)11-9/h4-5,8,10H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGSECBRMJFHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(S1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
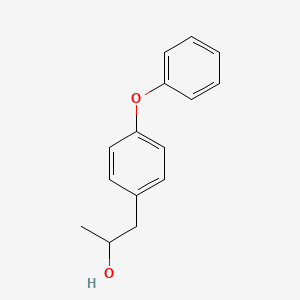
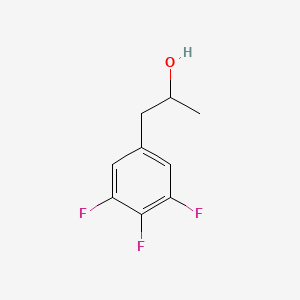


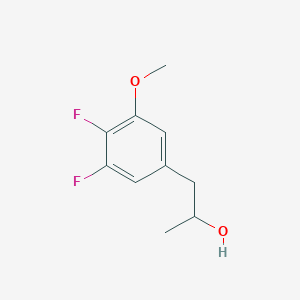
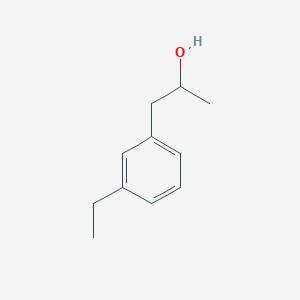
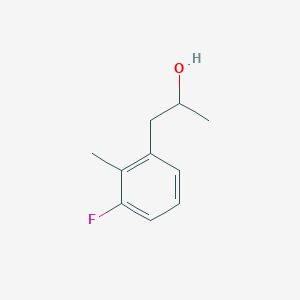
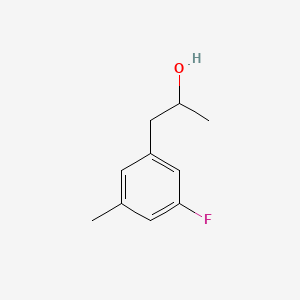
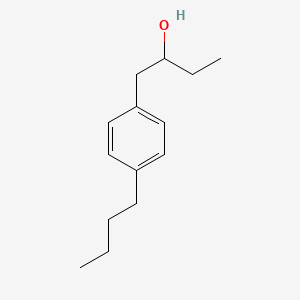
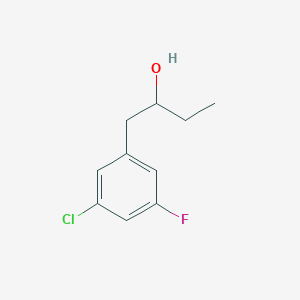
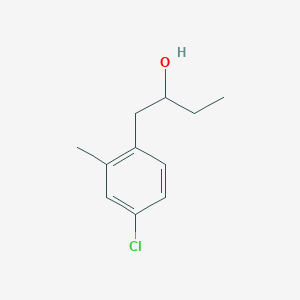
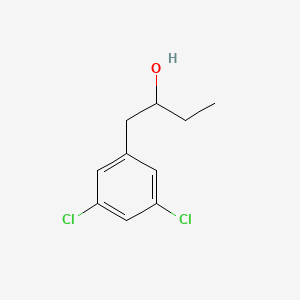
![1-[3-(Dimethylamino)phenyl]-2-butanol](/img/structure/B8002495.png)
